![molecular formula C22H23NO4 B13479025 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-3-carboxylic acid](/img/structure/B13479025.png)
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-3-carboxylic acid is a synthetic organic compound with a molecular formula of C23H25NO4. It is commonly used in the field of organic chemistry, particularly in peptide synthesis, due to its ability to protect amino groups during chemical reactions .
Vorbereitungsmethoden
The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 9H-fluorene and piperidine derivatives.
Protection of Amino Group: The amino group of the piperidine derivative is protected using 9H-fluoren-9-ylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions to form the Fmoc-protected intermediate.
Carboxylation: The intermediate is then subjected to carboxylation using carbon dioxide or other carboxylating agents to introduce the carboxylic acid functionality.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
Analyse Chemischer Reaktionen
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in a solvent such as dimethylformamide (DMF), to yield the free amino group.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carboxyl group can be activated using reagents like carbodiimides (e.g., EDC, DCC) to form amide bonds with amines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amine, while substitution reactions yield amide derivatives.
Wissenschaftliche Forschungsanwendungen
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-3-carboxylic acid has several scientific research applications:
Peptide Synthesis: It is widely used as a protecting group for amino acids in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form peptides and proteins.
Medicinal Chemistry: The compound is used in the synthesis of peptide-based drugs and other bioactive molecules, facilitating the development of new therapeutics.
Wirkmechanismus
The mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-3-carboxylic acid primarily involves its role as a protecting group. The Fmoc group protects the amino group of amino acids during chemical reactions, preventing unwanted side reactions. The protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under basic conditions to reveal the free amino group for further reactions .
Vergleich Mit ähnlichen Verbindungen
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-3-carboxylic acid can be compared with other Fmoc-protected amino acids and derivatives:
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid: Similar in structure but with a pyrrolidine ring instead of a piperidine ring, used in similar applications.
(S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid: A stereoisomer with different spatial arrangement, affecting its reactivity and applications.
(Fluoren-9-ylmethoxy)carbonyl amino acid azides: Used as coupling agents in peptide synthesis, offering different reactivity profiles.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and stability, making it suitable for various synthetic applications.
Eigenschaften
Molekularformel |
C22H23NO4 |
|---|---|
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C22H23NO4/c1-14-10-11-23(12-19(14)21(24)25)22(26)27-13-20-17-8-4-2-6-15(17)16-7-3-5-9-18(16)20/h2-9,14,19-20H,10-13H2,1H3,(H,24,25) |
InChI-Schlüssel |
SYOFANGRIKNSTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


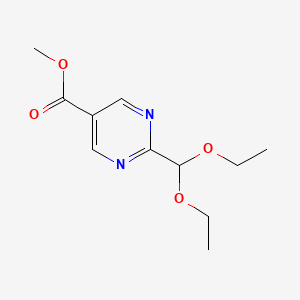
![benzyl N-[carbamoyl(cyano)methyl]carbamate](/img/structure/B13478949.png)
![(3R)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13478953.png)
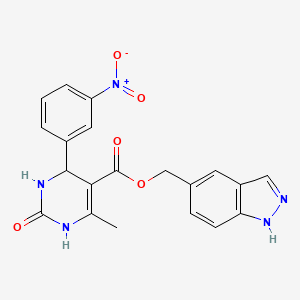
![3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfanyl}propanoic acid](/img/structure/B13478963.png)
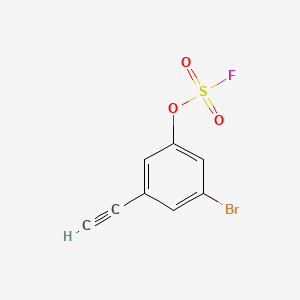
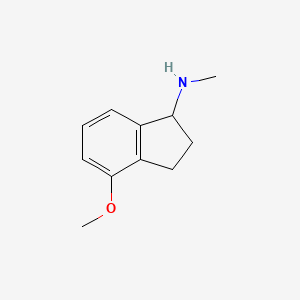
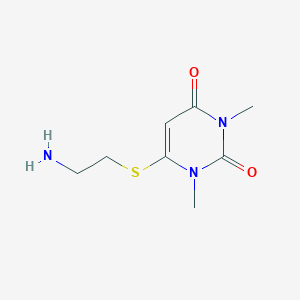
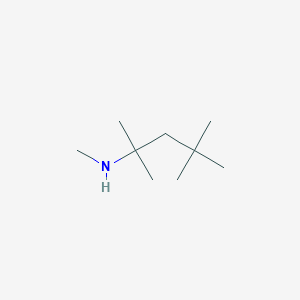
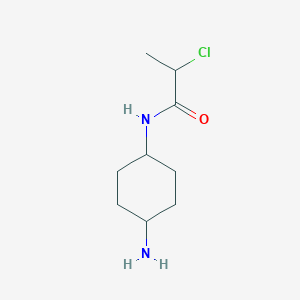

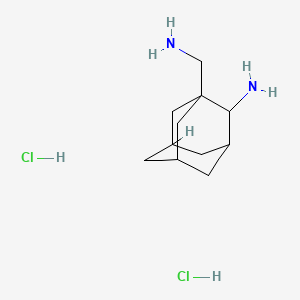
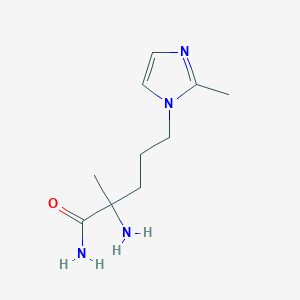
![6-Oxaspiro[4.5]decan-7-ylmethanamine](/img/structure/B13479032.png)
